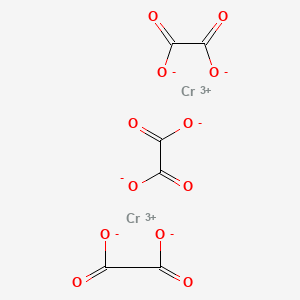

Chromium oxalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

30737-19-0 |

|---|---|

Molecular Formula |

C6Cr2O12 |

Molecular Weight |

368.05 g/mol |

IUPAC Name |

chromium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

UBFMILMLANTYEU-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |

Other CAS No. |

14676-93-8 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Chromium(III) Oxalate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of various chromium(III) oxalate complexes, with a focus on potassium tris(oxalato)chromate(III) and the geometric isomers of potassium diaquadioxalatochromate(III). Detailed experimental protocols, quantitative data, and process visualizations are presented to aid in the replication and further investigation of these coordination compounds.

Introduction to Chromium(III) Oxalate Complexes

Chromium(III) is a d³ transition metal ion that readily forms stable octahedral complexes. Oxalate (C₂O₄²⁻), a bidentate ligand, chelates to the chromium center through two oxygen atoms. This interaction can result in the formation of mono-, bis-, and tris-oxalato complexes. These compounds are of interest due to their photochemical properties and as precursors for the synthesis of other chromium-containing materials. The tris(oxalato)chromate(III) complex, in particular, is known for its striking color changes depending on the ambient light.

Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

The synthesis of potassium tris(oxalato)chromate(III) trihydrate involves the reduction of hexavalent chromium in potassium dichromate (K₂Cr₂O₇) by oxalic acid (H₂C₂O₄) in the presence of potassium oxalate (K₂C₂O₄). The chromium is reduced from the +6 to the +3 oxidation state.

Overall Reaction

The balanced chemical equation for the synthesis is:

K₂Cr₂O₇ + 7H₂C₂O₄ + 2K₂C₂O₄ → 2K₃[Cr(C₂O₄)₃]·3H₂O + 6CO₂ + H₂O[1]

Quantitative Data Summary

| Reference | Reactant Masses | Reported Yield |

| Scribd[2] | 5.027 g H₂C₂O₄·2H₂O, 1.874 g K₂Cr₂O₇, K₂C₂O₄·H₂O (not specified) | 75.6% |

| Scribd[3] | Not specified | 49.02% |

| Studylib[4] | Not specified | 59.45% |

| Scribd[5] | 5.00 g H₂C₂O₄·2H₂O, K₂Cr₂O₇ (not specified), 2.10 g K₂C₂O₄·H₂O | 22.32% |

Experimental Protocol

This protocol is a synthesized representation of methodologies found in the cited literature.[1][5][6][7]

Materials:

-

Potassium Dichromate (K₂Cr₂O₇)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O)

-

Ethanol (95%)

-

Distilled Water

-

Beakers

-

Heating Plate/Stirrer

-

Buchner Funnel and Filter Flask

-

Ice Bath

Procedure:

-

In a beaker, suspend approximately 10 g of oxalic acid dihydrate in 20 mL of water.

-

Slowly add 3.6 g of potassium dichromate to the oxalic acid suspension with constant stirring. A vigorous reaction will occur with the evolution of carbon dioxide, and the mixture will heat up.[7]

-

Once the initial reaction subsides (after about 15 minutes), dissolve 4.2 g of potassium oxalate monohydrate into the hot, dark green-black solution.[7]

-

Heat the solution to boiling for 10 minutes.[7]

-

Allow the solution to cool to room temperature.

-

With stirring, add approximately 10-20 mL of 95% ethanol to the cooled solution.

-

Further cool the mixture in an ice bath to induce crystallization. The solution should thicken with dark green to almost black crystals.[6][7]

-

Collect the crystals by suction filtration using a Buchner funnel.

-

Wash the crystals with two small portions of a 1:1 ethanol/water mixture, followed by a wash with pure ethanol to aid in drying.

-

Air dry the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate.

Synthesis of Diaquadioxalatochromate(III) Isomers

The diaquadioxalatochromate(III) ion, [Cr(C₂O₄)₂(H₂O)₂]⁻, exists as two geometric isomers: cis and trans. The synthesis of each isomer is highly dependent on the reaction conditions.[8]

Synthesis of cis-Potassium Diaquadioxalatochromate(III) Dihydrate (cis-K[Cr(C₂O₄)₂(H₂O)₂]·2H₂O)

The cis-isomer is typically favored under non-equilibrium, solid-state, or near solid-state conditions.[8]

This protocol is based on the "dry" synthesis method.[8][9]

Materials:

-

Potassium Dichromate (K₂Cr₂O₇), finely ground

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O), finely ground

-

Mortar and Pestle

-

Porcelain Dish

-

Watch Glass

-

Ethanol (95%)

Procedure:

-

Thoroughly grind together 2 g of potassium dichromate and 6 g of oxalic acid dihydrate in a dry mortar and pestle until a fine, intimately mixed powder is obtained.[9]

-

Transfer the powder to a porcelain dish that has been slightly wetted with a few drops of water.[9]

-

Cover the dish with a watch glass and allow the reaction to initiate. An exothermic reaction with the evolution of CO₂ will occur.

-

Let the mixture stand for about an hour to ensure the reaction goes to completion.[9]

-

Add approximately 30 mL of 95% ethanol and stir to precipitate the solid product.[9]

-

Collect the solid by filtration and wash with a small amount of 95% ethanol.

-

Air dry the product. The cis-isomer is typically a dark green or blue-gray solid.[10][11]

Synthesis of trans-Potassium Diaquadioxalatochromate(III) Trihydrate (trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

The trans-isomer is generally prepared in a boiling aqueous solution, and its lower solubility allows for its preferential crystallization upon cooling.[8][10]

This protocol is derived from methods described for crystallization from an aqueous solution.[10][11][12]

Materials:

-

Potassium Dichromate (K₂Cr₂O₇)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Beaker

-

Hot Plate

-

Ethanol

Procedure:

-

Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a beaker.[11]

-

In a separate container, dissolve 4 g of potassium dichromate in a small amount of water.

-

Slowly add the potassium dichromate solution in small portions to the hot oxalic acid solution. Cover the beaker with a watch glass to prevent splashing.[11]

-

Slowly evaporate the resulting solution to about half of its original volume, being careful not to boil it.[10][12]

-

Allow the solution to cool and evaporate further at room temperature. The trans-isomer will crystallize out as purple or dark green-gray crystals.[10][11]

-

Filter the crystals and wash them with cold water and then with ethanol.[11]

-

Air dry the product. It is important not to evaporate the solution to dryness to maximize the purity of the trans-isomer.[10][12]

Isomer Synthesis Pathways

Caption: Logical relationship for the synthesis of cis and trans isomers.

Characterization of Chromium(III) Oxalate Complexes

The synthesized complexes can be characterized by a variety of analytical techniques to confirm their identity and purity.

-

UV-Vis Spectroscopy: Both cis and trans isomers of the diaquadioxalatochromate(III) complex exhibit two maximum absorption wavelengths at approximately 415 nm and 560 nm.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the oxalate ligands to the chromium center.

-

Ammonia Test for Isomer Purity: A simple chemical test can distinguish between the cis and trans isomers. When a drop of dilute ammonia is added to a few crystals on filter paper, the cis-isomer dissolves to form a dark green stain, while the trans-isomer remains as a light brown, undissolved solid.[11]

Conclusion

The synthesis of chromium(III) oxalate complexes is a well-established area of inorganic chemistry, offering excellent examples of coordination chemistry principles, including redox reactions, chelation, and geometric isomerism. The procedures outlined in this guide provide a solid foundation for the preparation of potassium tris(oxalato)chromate(III) and the selective synthesis of the cis and trans isomers of potassium diaquadioxalatochromate(III). Careful control of reaction conditions is paramount to achieving the desired product in good yield and purity. These compounds serve as valuable starting materials and subjects of study for researchers in various fields of chemistry and materials science.

References

- 1. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. studylib.net [studylib.net]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. Oxalate complexes | PDF [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Oxalate Complexes of Chromium(III) and Copper(II) [wwwchem.uwimona.edu.jm]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. inorganic chemistry - Why does only the cis-isomer of potassium dioxalatodiaquochromate(III) form? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Crystal Structure of Chromium Oxalate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various chromium oxalate hydrates. The information presented is intended to serve as a valuable resource for researchers and professionals involved in materials science, inorganic chemistry, and drug development, where the precise structure of metal complexes is of paramount importance. This document details the synthesis, crystallographic data, and key structural features of notable chromium(II) and chromium(III) oxalate hydrates.

Chromium(II) Oxalate Hydrates

Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

Chromium(II) oxalate dihydrate is a light green crystalline solid. Its structure is believed to be a linear polymer, similar to other divalent metal oxalate dihydrates like those of magnesium and iron. In this proposed structure, the chromium(II) ions are octahedrally coordinated.

Experimental Protocols:

Synthesis of Chromium(II) Oxalate Dihydrate:

A method for the synthesis of chromium(II) oxalate dihydrate has been described by Nikumbh et al.[1] The synthesis involves the reaction of chromium(II) sulfate pentahydrate with a mixture of sodium oxalate and oxalic acid in a degassed aqueous solution. This process yields a light green crystalline product. The reaction should be carried out in an inert atmosphere to prevent the oxidation of the chromium(II) ion.

dot

Caption: Experimental workflow for the synthesis of Chromium(II) Oxalate Dihydrate.

Data Presentation:

Due to the lack of single-crystal X-ray diffraction data, a detailed table of crystallographic parameters cannot be provided. However, some key physicochemical properties are summarized below.

| Property | Value |

| Chemical Formula | CrC₂O₄·2H₂O |

| Molar Mass | 176.04 g/mol |

| Appearance | Light green crystalline powder |

| Magnetic Moment | 4.65 B.M.[1] |

Chromium(II) Oxalate Monohydrate (CrC₂O₄·H₂O)

Information regarding the single-crystal structure of chromium(II) oxalate monohydrate is also scarce in the literature. It is described as a yellow-green powder.

Data Presentation:

| Property | Value |

| Chemical Formula | CrC₂O₄·H₂O |

| Molar Mass | 158.02 g/mol |

| Appearance | Yellow-green powder |

| Density | 2.468 g/cm³ |

Chromium(III) Oxalate Hydrates

In contrast to chromium(II) oxalates, a variety of chromium(III) oxalate hydrate complexes have been synthesized and characterized in detail using single-crystal X-ray diffraction. These complexes often feature the tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻, or the diaquadioxalatochromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻.

Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This complex is a well-characterized example of a chromium(III) oxalate hydrate. It forms dark, dichroic crystals that appear nearly black by reflected light but are deep green or purple by transmitted light.

Experimental Protocols:

Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate:

A common laboratory procedure involves the reaction of potassium dichromate with oxalic acid and potassium oxalate.

-

Dissolve oxalic acid dihydrate and potassium oxalate monohydrate in water.

-

Slowly add a saturated aqueous solution of potassium dichromate to the oxalate solution with constant stirring.

-

The reaction is exothermic and will produce a dark green solution.

-

Concentrate the solution by heating and then allow it to cool slowly for crystallization.

-

Collect the dark green crystals by filtration, wash with a small amount of cold water, then with ethanol, and air dry.

dot

Caption: Experimental workflow for the synthesis of K₃[Cr(C₂O₄)₃]·3H₂O.

Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.714(1) |

| b (Å) | 19.687(4) |

| c (Å) | 10.361(2) |

| β (°) | 108.06(3) |

| Volume (ų) | 1496.5 |

| Z | 4 |

| Bond | Length (Å) |

| Cr-O (average) | 1.969 |

| Angle | Value (°) |

| O-Cr-O (chelate) | ~83 |

trans-Potassium Diaquadioxalatochromate(III) Trihydrate (trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This complex is a trans-isomer where the two water molecules are in axial positions of the octahedral coordination sphere around the chromium(III) ion.

Experimental Protocols:

Synthesis of trans-Potassium Diaquadioxalatochromate(III) Trihydrate:

The synthesis is based on the method originally described by Werner (1914). A solution containing an equilibrium mixture of cis- and trans-isomers is prepared. The lower solubility of the trans-isomer allows for its preferential crystallization.

-

Prepare a solution containing the diaquadioxalatochromate(III) ion, typically from the reaction of potassium dichromate and oxalic acid.

-

Slowly evaporate the solution at room temperature.

-

The less soluble purple crystals of the trans-isomer will precipitate first.

-

Collect the crystals by filtration and wash with ethanol.

dot

Caption: Experimental workflow for the synthesis of trans-K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O.

Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.85 |

| b (Å) | 5.72 |

| c (Å) | 13.88 |

| β (°) | 109.5 |

| Volume (ų) | 588.6 |

| Z | 2 |

(3,5-dimethylpyrazole) Cis-diaquadioxalatochromate(III) Trihydrate ((C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This compound is an example of a chromium(III) oxalate hydrate with an organic cation. The chromium ion is in a slightly distorted octahedral environment, coordinated by two oxalate anions and two water molecules in a cis configuration.

Experimental Protocols:

Synthesis of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O: [2]

-

Dissolve chromium(III) nitrate nonahydrate in water.

-

To this solution, add an aqueous solution of oxalic acid dihydrate and 3,5-dimethylpyrazole.

-

Stir the resulting solution continuously at 323 K.

-

Allow the solution to slowly evaporate at room temperature.

-

Violet single crystals suitable for X-ray diffraction will form after several weeks.

dot

Caption: Experimental workflow for the synthesis of (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O.

Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.577(3) |

| b (Å) | 12.986(3) |

| c (Å) | 8.840(2) |

| β (°) | 107.59(3) |

| Volume (ų) | 1595.3(6) |

| Z | 4 |

| Bond | Length (Å) |

| Cr-O(water) | 1.979(2) - 1.983(2) |

| Cr-O(oxalate) | 1.956(2) - 1.966(2) |

| Angle | Value (°) |

| O(water)-Cr-O(water) | 90.13(9) |

| O(oxalate)-Cr-O(oxalate) | 83.33(8) |

Conclusion

This guide has summarized the available structural information for several key this compound hydrates. While detailed single-crystal data for chromium(II) oxalate hydrates remain elusive, the crystal structures of numerous chromium(III) oxalate complexes have been well-established. The provided experimental protocols and crystallographic data offer a solid foundation for researchers working with these compounds. The diversity in coordination environments and the ability to form complex structures with various cations highlight the rich chemistry of chromium oxalates. Further research, particularly aimed at obtaining single crystals of the simpler chromium(II) hydrates, would be invaluable to complete the structural landscape of this class of compounds.

References

physical and chemical properties of chromium(II) oxalate

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) oxalate (CrC₂O₄) is an inorganic compound notable for its role as a potent reducing agent and its thermal decomposition characteristics.[1] As a member of the chromous salt family, it is recognized for its relative stability compared to other chromium(II) compounds, particularly in its hydrated forms.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visual representations of key processes and relationships to support research and development activities. The compound exists in anhydrous form as well as hydrated forms, most commonly as the dihydrate (CrC₂O₄·2H₂O) and monohydrate (CrC₂O₄·H₂O).[3][4][5][6]

Physical Properties

Chromium(II) oxalate is typically a yellow-green powder or light green crystalline solid.[1][3][7] The majority of its documented properties pertain to its hydrated forms, which are more stable and commonly encountered.

Quantitative Physical Data

The key physical properties of anhydrous and hydrated chromium(II) oxalate are summarized below.

| Property | Anhydrous Chromium(II) Oxalate | Chromium(II) Oxalate Monohydrate | Chromium(II) Oxalate Dihydrate |

| Molecular Formula | CrC₂O₄[3] | C₂H₂CrO₅[4] | C₂H₆CrO₆[5] |

| Molar Mass | 140.02 g/mol [3] | 158.03 g/mol [4][8] | 178.06 g/mol [5] |

| Appearance | - | Yellow-Green Powder[1][6] | Light Green Crystalline Product[3] |

| Density | 2.461 g/cm³[3] | 2.468 g/cm³[1][4] | - |

Solubility

The solubility of chromium(II) oxalate is a critical parameter for its application and synthesis.

-

It is generally considered insoluble or sparingly soluble in cold water and alcohol.[1][4][9]

-

Solubility increases in hot water and dilute acids.[1]

-

One source reports a high solubility of 126 g/100 mL at 0 °C, which appears anomalous compared to other reports and should be treated with caution.[3]

Chemical Properties

The chemistry of chromium(II) oxalate is dominated by the reducing nature of the Cr²⁺ ion and its thermal decomposition behavior.

Quantitative Chemical Data

| Property | Description |

| Magnetic Moment | 4.65 B.M. (for the dihydrate), suggesting a high-spin octahedral coordination geometry without a Cr-Cr bond.[3] |

| Stability | The hydrated form is considered the most stable of the chromous salts and is not significantly oxidized by moist air.[1][2] However, the divalent chromium ion is generally unstable and prone to oxidation to the more stable trivalent state.[1] |

| Reactivity | Acts as an active reducing agent.[1] In acidic aqueous solutions, chromium(II) has been shown to reduce the oxalate ion to glycolate.[3] |

Thermal Decomposition

The thermal decomposition of chromium(II) oxalate is a multi-stage process.

-

Dehydration: The dihydrate form loses its water of crystallization to become anhydrous CrC₂O₄ when heated above 140 °C in an inert atmosphere.[3]

-

Decomposition to Oxides: Upon further heating above 320 °C, the anhydrous compound decomposes into a mixture of chromium oxides.[3]

-

Atmosphere Dependence: The decomposition pathway is simpler in an inert atmosphere like nitrogen, which can yield either the metal or a lower oxide.[10] In air, the process is more complex and typically results in the formation of higher oxides.[10]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis and characterization of chromium(II) oxalate.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

This protocol is adapted from the method described by Nikumbh et al.[3]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed deionized water

Procedure:

-

Prepare a degassed aqueous solution by boiling deionized water and then cooling it under an inert atmosphere (e.g., nitrogen or argon).

-

In the degassed water, dissolve chromium(II) sulfate pentahydrate.

-

In a separate container, prepare a solution of sodium oxalate and oxalic acid in degassed water.

-

Slowly add the oxalate solution to the chromium(II) sulfate solution with constant stirring under an inert atmosphere to prevent oxidation of the Cr(II) ion.

-

A light green crystalline product, chromium(II) oxalate dihydrate, will precipitate.

-

Filter the precipitate, wash it with degassed water, and dry it under vacuum.

Characterization by Thermogravimetric Analysis (TGA)

This general protocol is based on standard methods for analyzing the thermal decomposition of metal oxalates.[10]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

High-purity nitrogen and/or air for purge gas

Procedure:

-

Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of chromium(II) oxalate dihydrate into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert environment.

-

Heat the sample from ambient temperature to approximately 600 °C at a controlled rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of dehydration (loss of H₂O) and decomposition (loss of CO and CO₂ to form chromium oxides).

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow, thermal decomposition pathway, and the logical relationships between the properties and analysis of chromium(II) oxalate.

References

- 1. Chromium(II) oxalate | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHROMIUM (IC) OXALATE - Safety Data Sheet [chemicalbook.com]

- 3. Chromium(II) oxalate - Wikipedia [en.wikipedia.org]

- 4. chromium(II) oxalate monohydrate [chemister.ru]

- 5. Chromium(II) oxalate dihydrate | C2H6CrO6 | CID 129692560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chromium (II) Oxalate Monohydrate, CrC2O4-H2O [asia.matweb.com]

- 7. webqc.org [webqc.org]

- 8. Chromium(ous) oxalate [webbook.nist.gov]

- 9. americanelements.com [americanelements.com]

- 10. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Chromium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-containing compounds are of significant interest across various fields, including catalysis, materials science, and pharmaceuticals. Understanding their thermal stability and decomposition pathways is crucial for the synthesis of chromium-based materials and for predicting the behavior of chromium-containing drugs or excipients under thermal stress. Chromium oxalate, existing in various forms such as simple chromium(II) oxalate and more complex chromium(III) oxalato salts, serves as a key precursor for the formation of chromium oxides and mixed-metal oxides. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of common this compound compounds, detailing the experimental protocols used for their characterization, presenting quantitative data, and visualizing the decomposition pathways.

Core Concepts in Thermal Decomposition of Metal Oxalates

The thermal decomposition of metal oxalates is a complex process that typically proceeds through several stages, the nature of which is highly dependent on the metal's oxidation state, the presence of coordinated or lattice water, and the composition of the surrounding atmosphere (inert or oxidative). Generally, the decomposition involves:

-

Dehydration: The initial stage for hydrated salts, where water molecules are removed. This can occur in one or multiple steps, corresponding to the loss of lattice water and then coordinated water.

-

Decomposition of the Anhydrous Oxalate: Following dehydration, the oxalate ligand decomposes. In an inert atmosphere, this often leads to the formation of metal oxides or even the pure metal, with the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). In an oxidizing atmosphere, the metal oxide is the typical final product, and any evolved CO is often oxidized to CO₂.

The specific temperatures for these stages and the nature of the intermediate and final products are unique to each this compound compound.

Thermal Decomposition of Key this compound Compounds

This section details the thermal decomposition mechanisms for three common forms of this compound: Chromium(II) Oxalate Dihydrate, Potassium Tris(oxalato)chromate(III) Trihydrate, and Ammonium Tris(oxalato)chromate(III).

Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

Chromium(II) oxalate dihydrate is a simple this compound salt. Its thermal decomposition is a multi-step process.

Decomposition Pathway:

The thermal decomposition of CrC₂O₄·2H₂O in an inert atmosphere proceeds as follows:

-

Dehydration: The two water molecules are lost to form anhydrous chromium(II) oxalate.

-

Decomposition: The anhydrous oxalate then decomposes to form chromium oxides.

In an inert atmosphere, heating above 140°C leads to the loss of water, forming anhydrous CrC₂O₄.[1] Further heating above 320°C results in a mixture of chromium oxides.[1]

Quantitative Data:

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Evolved Products | Solid Residue |

| Dehydration | > 140 | 20.46 | Not specified | H₂O | CrC₂O₄ |

| Decomposition | > 320 | 51.13 (to Cr₂O₃) | Not specified | CO, CO₂ | Mixture of chromium oxides |

Visualized Decomposition Pathway:

Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)

This complex salt exhibits a more intricate decomposition pattern due to the presence of the counter-ion (potassium).

Decomposition Pathway:

The decomposition in a nitrogen atmosphere occurs in distinct stages:

-

Dehydration: The three molecules of water of crystallization are lost.

-

Decomposition: The anhydrous complex decomposes to form a mixture of chromium oxide and potassium oxalate.

-

Further Decomposition: At higher temperatures, the potassium oxalate decomposes.

Quantitative Data:

The TG/DSC curves for K₃[Cr(C₂O₄)₃]·3H₂O in a nitrogen atmosphere have been determined at various heating rates (2, 5, 10, and 15 °C/min).[2]

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Products | Solid Residue |

| Dehydration | ~110-150 | 11.08 | H₂O | K₃[Cr(C₂O₄)₃] |

| Oxalate Decomposition | ~400-500 | 28.73 | CO, CO₂ | Cr₂O₃, K₂C₂O₄ |

| K₂C₂O₄ Decomposition | >500 | 9.03 | CO | K₂CO₃ |

Visualized Decomposition Pathway:

Ammonium Tris(oxalato)chromate(III) ((NH₄)₃[Cr(C₂O₄)₃])

The presence of the ammonium counter-ion introduces additional decomposition steps involving the release of ammonia.

Decomposition Pathway:

The thermal decomposition of (NH₄)₃[Cr(C₂O₄)₃] in air is a complex, multi-stage process. The decomposition temperatures and behavior are dependent on whether the complex is in bulk form or supported on a material like TiO₂. For the bulk material, the decomposition to CrO₁.₉₂ is complete around 380°C, while for the supported complex, it occurs below 340°C.[2]

Quantitative Data (Bulk Material in Air):

| Decomposition Stage | Temperature Range (°C) | Evolved Products | Solid Residue |

| Multi-step Decomposition | < 380 | NH₃, H₂O, CO, CO₂ | Intermediate chromium compounds |

| Final Product Formation | ~400 | - | CrO₁.₉₂ |

Visualized Decomposition Pathway:

Experimental Protocols

Detailed characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections provide generalized, detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes a simultaneous TGA/DSC analysis to measure mass loss and heat flow as a function of temperature.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

-

Microbalance with a sensitivity of at least 0.1 µg.

-

Programmable furnace with a stable temperature control.

-

Gas flow controllers for inert (e.g., nitrogen, argon) and/or reactive (e.g., air) atmospheres.

-

Alumina or platinum crucibles.

Procedure:

-

Instrument Calibration:

-

Perform temperature calibration using certified reference materials with known melting points (e.g., indium, zinc, aluminum).

-

Perform heat flow calibration using a standard material with a known enthalpy of fusion (e.g., indium).

-

Calibrate the balance according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat transfer. If necessary, gently grind the sample in an agate mortar.

-

Accurately weigh 5-10 mg of the sample into a clean, tared crucible.

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible (of the same material and mass) onto the sensor.

-

Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Set the temperature program. A typical program would be to heat from room temperature to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition:

-

Start the temperature program and record the sample mass, temperature, and heat flow as a function of time.

-

-

Data Analysis:

-

Plot the mass loss (%) and heat flow (mW/mg) against temperature (°C).

-

Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG) and the DSC curve.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.

-

Visualized Experimental Workflow:

X-ray Diffraction (XRD) for Product Identification

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample holder (e.g., zero-background silicon wafer or standard powder holder).

-

High-temperature attachment (optional, for in-situ studies).

Procedure:

-

Sample Preparation:

-

To identify intermediate products, heat the this compound sample in a furnace under a controlled atmosphere to a temperature corresponding to the end of a specific TGA step and then cool it down.

-

Gently grind the solid residue into a fine powder to ensure random orientation of the crystallites.[3]

-

Mount the powder onto the sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters. A typical scan would be over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the ICDD Powder Diffraction File).

-

Visualized Experimental Workflow:

Conclusion

The thermal decomposition of this compound is a multifaceted process that is highly sensitive to the specific compound and the experimental conditions. This guide has outlined the decomposition pathways for several key this compound species, providing quantitative data and detailed experimental protocols for their analysis. By employing techniques such as TGA, DSC, and XRD, researchers can gain a thorough understanding of the thermal behavior of these compounds, which is essential for the controlled synthesis of chromium-based materials and for ensuring the stability of chromium-containing products in various applications. The provided workflows and visualized decomposition pathways serve as a valuable resource for designing and interpreting experiments in this area.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Chromium Oxalate

This technical guide provides a comprehensive overview of the solubility of various this compound species in different solvents. It is designed to be a valuable resource for professionals in research, science, and drug development who work with chromium compounds. This document details quantitative solubility data, experimental protocols for synthesis and solubility determination, and visual representations of key processes and relationships.

Overview of this compound and its Species

Chromium can form oxalate compounds in different oxidation states, primarily chromium(II) and chromium(III). The solubility characteristics of these compounds differ significantly and are influenced by factors such as the solvent, temperature, pH, and the presence of other coordinating ligands. Trivalent chromium compounds are generally insoluble in water, with some exceptions[1][2]. The divalent state, chromium(II) or chromous, is relatively unstable and is readily oxidized to the more stable trivalent state[1].

Quantitative Solubility Data

The solubility of this compound is highly dependent on its oxidation state and whether it is a simple salt or a coordination complex. The available quantitative data is summarized below.

| Compound | Formula | Solvent | Temperature (°C) | Solubility | Source(s) |

| Chromium(II) Oxalate | CrC₂O₄ | Water | 0 | 126 g / 100 mL | [3][4] |

| Water (cold) | - | Practically insoluble | [5] | ||

| Water | - | Highly insoluble | [4] | ||

| Alcohol | - | Negligible / Practically insoluble | [3][5] | ||

| Hot Water | - | Soluble | [5] | ||

| Dilute Acids | - | Soluble | [5] | ||

| Chromium(II) Oxalate Monohydrate | CrC₂O₄·H₂O | Water | - | Sparingly soluble | [6] |

| Chromium(III) Compounds (general) | Cr(III) | Water | - | Generally insoluble | [1][2] |

| Potassium Tris(oxalato)chromate(III) Trihydrate | K₃[Cr(C₂O₄)₃]·3H₂O | Water | - | Soluble | [7] |

Note on Discrepancies: There are significant contradictions in the reported solubility of chromium(II) oxalate in water. While some sources report a very high solubility of 126 g/100 mL at 0 °C[3][4], others describe it as "highly insoluble," "practically insoluble," or "sparingly soluble"[4][5][6]. This discrepancy may be due to the instability of the chromium(II) state, which can be readily oxidized, or potential complex formation in solution. Researchers should exercise caution and verify the solubility under their specific experimental conditions.

Factors Influencing Solubility

The solubility of chromium, particularly Cr(III), can be significantly altered by environmental factors.

-

pH: The pH of the solution is a critical factor, consistent with the known pH-dependent solubility and complexation behavior of chromium species[8].

-

Presence of Organic Acids: The presence of low molecular weight organic acids, including oxalic acid, can increase the solubility of Cr(III)[8][9]. Studies have shown that the higher the concentration of oxalate in a solution, the higher the solubility of chromium[8]. This is attributed to the formation of soluble chromium-oxalate complexes.

Experimental Protocols

Detailed methodologies for the synthesis of various this compound species and for the determination of solubility are crucial for reproducible research.

Synthesis of Chromium(II) Oxalate Dihydrate (CrC₂O₄·2H₂O)

This protocol is adapted from the method described by Nikumbh et al.[3].

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO₄·5H₂O)

-

Sodium oxalate (Na₂C₂O₄)

-

Oxalic acid (H₂C₂O₄)

-

Degassed water

Procedure:

-

Prepare a degassed aqueous solution containing a mixture of sodium oxalate and oxalic acid.

-

In a separate vessel, dissolve chromium(II) sulfate pentahydrate in degassed water.

-

Slowly add the chromium(II) sulfate solution to the oxalate solution under an inert atmosphere to prevent oxidation of Cr(II).

-

A light green crystalline product of chromium(II) oxalate dihydrate will precipitate.

-

Filter the precipitate, wash with degassed water, and dry under vacuum.

Synthesis of cis- and trans-Potassium Diaquadioxalatochromate(III) Trihydrate (K[Cr(C₂O₄)₂(H₂O)₂]·3H₂O)

This protocol describes the synthesis of the geometric isomers of a chromium(III) oxalate complex[10][11][12].

Synthesis of the trans- Isomer:

-

Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water.

-

Prepare a separate solution of oxalic acid (H₂C₂O₄) in water.

-

Slowly add the potassium dichromate solution to the oxalic acid solution while stirring.

-

Evaporate the resulting solution to about half its original volume, without boiling.

-

Allow the solution to stand at room temperature for 2-3 days.

-

The less soluble trans-isomer will crystallize out as purple crystals.

-

Filter the crystals, wash with ethanol, and air dry.

Synthesis of the cis- Isomer:

-

Finely grind a mixture of solid potassium dichromate and oxalic acid in a mortar.

-

Transfer the powder to a porcelain capsule and add a few drops of water to the center of the mixture to initiate the reaction. The reaction is vigorous and produces steam and CO₂.

-

Once the reaction subsides, a syrupy liquid remains.

-

Pour absolute ethanol over the mixture to induce crystallization of the cis-isomer.

-

Filter the resulting blue-gray crystals, wash with ethanol, and air dry.

Experimental Determination of Cr(III) Solubility in the Presence of Oxalate

This generalized protocol is based on the methodology for studying the effect of organic acids on Cr(III) solubility[8].

Materials:

-

A stock solution of a Cr(III) salt (e.g., Cr(NO₃)₃·9H₂O).

-

Solutions of oxalic acid at various concentrations.

-

Nitric acid (HNO₃) and sodium hydroxide (NaOH) solutions for pH adjustment.

-

Analytical equipment for measuring chromium concentration (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

Procedure:

-

Prepare a series of test solutions containing a known initial concentration of Cr(III).

-

To each solution, add oxalic acid to achieve a range of desired oxalate concentrations.

-

Adjust the pH of each solution to a specific value using HNO₃ or NaOH. A range of pH values (e.g., 3 to 12) should be tested.

-

Allow the solutions to equilibrate for a set period (e.g., 24 hours) with constant agitation.

-

Separate the solid and liquid phases by filtration or centrifugation.

-

Measure the concentration of chromium in the liquid phase (filtrate).

-

Plot the measured soluble chromium concentration as a function of pH for each oxalate concentration to generate solubility curves.

Visualizations

Diagrams created using Graphviz DOT language to illustrate key workflows and relationships.

Caption: Experimental workflow for the synthesis of cis- and trans-K[Cr(C₂O₄)₂(H₂O)₂].

Caption: Factors influencing the solubility of Chromium(III) oxalate.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Chromium(II) oxalate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Chromium(II) oxalate | C2CrO4 | CID 13147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chromium(II) oxalate monohydrate [chemister.ru]

- 7. 15275-09-9 CAS MSDS (CHROMIC POTASSIUM OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. The solubility of Cr(III) and Cr(VI) compounds in soil and their availability to plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Oxalate Complexes of Chromium(III) and Copper(II) [wwwchem.uwimona.edu.jm]

magnetic properties of bimetallic chromium oxalate compounds

An In-depth Technical Guide to the Magnetic Properties of Bimetallic Chromium Oxalate Compounds

Introduction

Bimetallic oxalate-bridged compounds represent a significant class of materials in the field of molecular magnetism. The oxalate ligand (ox²⁻ or C₂O₄²⁻), due to its ability to act as a bis-bidentate bridging ligand, is an effective mediator of magnetic exchange interactions between paramagnetic metal centers.[1][2] When chromium(III), a d³ metal ion, is combined with other divalent transition metals (M²⁺), the resulting heterometallic networks exhibit a diverse range of magnetic phenomena, including long-range ferromagnetic and antiferromagnetic ordering.[3][4]

These materials are typically assembled into one-dimensional (1D) chains, two-dimensional (2D) honeycomb layers, or three-dimensional (3D) networks.[3][5][6] The dimensionality and the specific nature of the divalent metal ion are crucial in determining the bulk magnetic properties of the compound. This guide provides a comprehensive overview of the synthesis, structure, and magnetic properties of these materials, aimed at researchers and scientists in chemistry and materials science.

Magnetic Exchange Mechanism in Cr(III)-M(II) Oxalate Systems

The magnetic coupling between a Cr(III) ion (S=3/2) and a neighboring M(II) ion through an oxalate bridge is governed by the principles of superexchange. The nature of this interaction—whether it is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—depends on the symmetry and overlap of the magnetic orbitals of the interacting metal ions.

For a Cr(III) ion in an octahedral environment, the three unpaired electrons reside in the t₂g orbitals (dxy, dxz, dyz). The magnetic interaction with a neighboring M(II) ion is dictated by the overlap between these Cr(III) t₂g orbitals and the magnetic orbitals of the M(II) ion, mediated by the p-orbitals of the oxalate bridge. A key factor is the principle of orbital orthogonality: if the magnetic orbitals of the two different metal centers are orthogonal (zero overlap), a ferromagnetic interaction is generally observed. Conversely, a significant overlap between magnetic orbitals typically leads to antiferromagnetic coupling.

In many Cr(III)-M(II) systems, the interaction involves the half-filled t₂g orbitals of Cr(III) and the magnetic orbitals of the M(II) ion (e.g., t₂g and eg for Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺). The strict orthogonality between the Cr(III) t₂g orbitals and the M(II) eg orbitals through the oxalate bridge leads to a ferromagnetic exchange contribution. The interaction between the t₂g orbitals of both centers can be weakly antiferromagnetic. The overall magnetic behavior is a balance of these competing interactions. For Cr(III)-Mn(II) and Cr(III)-Ni(II) systems, the ferromagnetic contribution often dominates, leading to overall ferromagnetic coupling.[7][8]

Figure 1: Simplified orbital interaction pathways for magnetic exchange in bimetallic chromium oxalates.

Experimental Protocols

Synthesis of Bimetallic this compound Compounds

A common and effective strategy for synthesizing these materials involves the use of a pre-formed building block, typically the tris(oxalato)chromate(III) anion, [Cr(ox)₃]³⁻.[9] This complex is then reacted with a salt of the desired divalent metal ion in an aqueous solution. The choice of cation (often a large organic cation like tetrabutylammonium or tetraphenylphosphonium) can act as a template, influencing the dimensionality and crystal structure of the final product.[3][4]

Detailed Methodology: Synthesis of a 2D Honeycomb Network (e.g., [N(n-C₄H₉)₄][MnIICrIII(ox)₃])

-

Preparation of the Chromium Precursor (K₃[Cr(ox)₃]·3H₂O): This precursor is synthesized according to established literature procedures.[9] Typically, this involves the reduction of potassium dichromate (K₂Cr₂O₇) by oxalic acid (H₂C₂O₄).

-

Assembly of the Bimetallic Network:

-

An aqueous solution of K₃[Cr(ox)₃]·3H₂O is prepared.

-

A separate aqueous solution containing equimolar amounts of manganese(II) chloride (MnCl₂) and tetra(n-butyl)ammonium bromide (N(n-C₄H₉)₄Br) is prepared.

-

The manganese/tetra(n-butyl)ammonium solution is added slowly to the stirring solution of the chromium precursor.

-

A green microcrystalline precipitate forms immediately.

-

The mixture is stirred for several hours at room temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

The solid product is collected by vacuum filtration.

-

It is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.

-

The final product is dried in a desiccator over silica gel.

-

Figure 2: General experimental workflow for the synthesis of bimetallic this compound compounds.

Magnetic Susceptibility Measurements

The magnetic properties of these compounds are primarily investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T) and applied magnetic field (H).

Detailed Methodology: SQUID Magnetometry

-

Sample Preparation: A precisely weighed polycrystalline sample (typically 5-15 mg) is loaded into a gelatin capsule or a similar sample holder. The sample is immobilized within the holder to prevent movement during measurement.

-

Data Collection: The measurement is performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Susceptibility: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased (ZFC curve). The sample is then cooled again in the presence of the same field, and the moment is measured during the cooling process (FC curve). Divergence between ZFC and FC curves below a certain temperature indicates the onset of magnetic ordering.

-

Temperature Dependence of Molar Susceptibility (χₘ): Data is typically collected from 2 K to 300 K. The molar magnetic susceptibility (χₘ) is calculated from the measured moment. The product χₘT is often plotted against T to analyze the nature of the magnetic exchange. For ferromagnetic coupling, χₘT increases as temperature decreases, while for antiferromagnetic coupling, it decreases.

-

Field Dependence of Magnetization (M vs. H): Isothermal magnetization measurements are performed at a low temperature (e.g., 2 K) by sweeping the applied magnetic field from a large positive value to a large negative value and back. The resulting hysteresis loop is characteristic of a magnetically ordered state (e.g., a ferromagnet).

-

-

Data Analysis: The high-temperature (paramagnetic) region of the susceptibility data is often fitted to the Curie-Weiss law, χₘ = C/(T - θ), to extract the Curie constant (C) and the Weiss constant (θ). A positive θ value indicates dominant ferromagnetic interactions, while a negative θ suggests dominant antiferromagnetic interactions.[4]

Figure 3: Workflow for the magnetic characterization of bimetallic this compound compounds.

Quantitative Magnetic Data

The are highly dependent on the choice of the second metal (MII). The following tables summarize key magnetic parameters for several representative series of compounds.

Table 1: Magnetic Properties of 2D [Cation][M(II)Cr(III)(ox)₃] Compounds

| Compound Formula | M(II) | Magnetic Behavior | Tc (K) | Weiss Constant (θ) (K) | Ref. |

|---|---|---|---|---|---|

| [P(n-C₄H₉)₄][MnCr(ox)₃] | Mn | Ferromagnetic | 12 | +15.1 | [4] |

| [N(n-C₃H₇)₄][MnCr(ox)₃] | Mn | Ferromagnetic | 6 | N/A | [3][10] |

| {NH(prol)₃}[MnCr(ox)₃] | Mn | Ferromagnetic | 5.5 | N/A | [11] |

| [P(n-C₄H₉)₄][FeCr(ox)₃] | Fe | Ferromagnetic | 11 | +13.5 | [4] |

| {NH(prol)₃}[FeCr(ox)₃] | Fe | Ferromagnetic | 9.0 | N/A | [11] |

| [P(n-C₄H₉)₄][CoCr(ox)₃] | Co | Ferromagnetic | 10 | +12.7 | [4] |

| {NH(prol)₃}[CoCr(ox)₃] | Co | Ferromagnetic | 10.0 | N/A | [11] |

| [P(n-C₄H₉)₄][NiCr(ox)₃] | Ni | Ferromagnetic | 8 | +12.0 | [4] |

| [P(n-C₄H₉)₄][CuCr(ox)₃] | Cu | Ferromagnetic | 7 | +11.0 |[4] |

Tc = Ferromagnetic Ordering Temperature N/A = Not Available in the cited reference

Table 2: Magnetic Properties of 1D and Dinuclear Cr(III)-M(II) Oxalate Compounds

| Compound Formula | M(II) | Magnetic Behavior | J (cm⁻¹) | Structure Type | Ref. |

|---|---|---|---|---|---|

| {[Cr(pyim)(ox)₂]₂Mn}n | Mn | Ferromagnetic | N/A | 1D Double Chain | [1][7] |

| {[Cr(pyim)(ox)₂]₂Co(H₂O)₂} | Co | Ferromagnetic | N/A | Dinuclear | [1][7] |

| [Mn(H₂O)₄Cr(ox)₃]₂²⁻ | Mn | Ferromagnetic | +1.6 | Dinuclear Anion | [8] |

| [K(18-crown-6)][Mn(H₂O)₂Cr(ox)₃] | Mn | Ferromagnetic | +2.23 | 1D Chain | [6] |

| [Fe(H₂O)₄Cr(ox)₃]₂²⁻ | Fe | Antiferromagnetic | -4.23 | Dinuclear Anion |[7] |

J = Exchange Coupling Constant. Positive J indicates ferromagnetic coupling, negative J indicates antiferromagnetic coupling (convention H = -2JΣSᵢSⱼ may vary between sources). pyim = 2-(2′-pyridyl)imidazole

Conclusion

Bimetallic chromium(III) oxalate compounds are a versatile and extensively studied class of molecular magnets. The oxalate bridge effectively mediates magnetic interactions, with the specific nature of the coupling—ferromagnetic or antiferromagnetic—being predictable based on the orbital configurations of the constituent metal ions. By carefully selecting the divalent metal M(II) and the templating cation, it is possible to tune the dimensionality of the resulting network and, consequently, its magnetic ordering temperature and overall magnetic response. The synthetic accessibility and tunable properties of these materials make them excellent model systems for studying fundamental magnetic phenomena and for the rational design of new molecule-based magnetic materials.

References

- 1. Ferromagnetic coupling through the oxalate bridge in heterobimetallic Cr(III)–M(II) (M = Mn and Co) assemblies [comptes-rendus.academie-sciences.fr]

- 2. Ferro- and Antiferromagnetic Interactions in Oxalato-Centered Inverse Hexanuclear and Chain Copper(II) Complexes with Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scialert.net [scialert.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Synthesis, Structure, and Magnetic Properties of the Oxalate-Based Bimetallic Ferromagnetic Chain {[K(18-crown-6)][Mn(H2O)2Cr(ox)3]}â (18-crown-6 = C12H24O6, ox = C2O42-) - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Binuclear heterometallic M(iii)–Mn(ii) (M = Fe, Cr) oxalate-bridged complexes associated with a bisamidinium dication: a structural and magnetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. unige.ch [unige.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Structure of Chromium Oxalate Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of chromium oxalate coordination polymers. These materials are of significant interest due to their diverse structural topologies and potential applications in fields such as materials science and catalysis. This document details established synthetic methodologies, presents key structural data in a comparative format, and outlines a general workflow for the preparation and analysis of these coordination polymers.

Introduction to this compound Coordination Polymers

This compound coordination polymers are a class of metal-organic frameworks (MOFs) wherein chromium ions are linked together by oxalate (C₂O₄²⁻) ligands. The oxalate anion, a versatile bidentate chelating ligand, can coordinate to chromium centers to form mononuclear complexes, such as the well-known tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻.[1] These mononuclear units can then act as building blocks, connecting with other metal ions to form extended one-, two-, or three-dimensional polymeric networks.[2][3] The resulting structures can exhibit a range of interesting properties, including chirality and porosity, which are highly dependent on the synthetic conditions employed.

Synthetic Methodologies

The synthesis of this compound coordination polymers can be achieved through several methods, including precipitation/slow evaporation, and metathesis reactions. The choice of method and the reaction conditions, such as temperature and stoichiometry, play a crucial role in determining the final product's structure and purity.

Precipitation and Slow Evaporation

A common and straightforward method for synthesizing this compound complexes is through precipitation from an aqueous solution followed by slow evaporation to induce crystallization. This method is particularly effective for the preparation of potassium tris(oxalato)chromate(III) trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O), a key precursor for more complex structures.

Experimental Protocol: Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate [4][5]

-

Preparation of Reactant Solutions:

-

Dissolve 5.00 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 10 mL of deionized water in a conical flask.

-

In a separate beaker, prepare a saturated aqueous solution containing 4 g of potassium dichromate (K₂Cr₂O₇).[6]

-

-

Reaction:

-

Slowly add the potassium dichromate solution dropwise to the oxalic acid solution with constant stirring. The reaction is exothermic and will warm up, producing bubbles.[4]

-

After the initial vigorous reaction subsides (approximately 15 minutes), dissolve 2.10 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) into the dark blue-black mixture.[4]

-

-

Crystallization:

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a 1:1 ethanol/water mixture, followed by pure ethanol to remove any soluble impurities.[5]

-

Dry the product in air.

-

Metathesis Reaction in Solution

Metathesis reactions involving the exchange of ions in solution can be employed to generate heterometallic this compound coordination polymers. This approach utilizes a pre-synthesized this compound complex as a metalloligand.

Experimental Protocol: Synthesis of a Chiral 3D Potassium/Strontium/Chromium Oxalato-Bridged Coordination Polymer [3][7]

-

Preparation of Reactant Solutions:

-

Dissolve 0.98 g (2 mmol) of K₃[Cr(C₂O₄)₃]·3H₂O in 50 mL of deionized water.

-

Separately, dissolve 0.80 g (3 mmol) of SrCl₂·6H₂O in 30 mL of deionized water.

-

-

Reaction:

-

Add the strontium chloride solution in small portions to the potassium tris(oxalato)chromate(III) solution with continuous stirring.

-

Heat the resulting violet mixture at 333 K (60 °C) for one hour.

-

-

Crystallization and Isolation:

-

Filter the warm mixture to remove any precipitate.

-

Allow the filtrate to stand at room temperature for slow evaporation.

-

After several weeks, violet needle-like crystals suitable for X-ray diffraction are formed.

-

Isolate the crystals by filtration and air-dry them.

-

Structural Characterization

The structural elucidation of this compound coordination polymers relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most definitive method. Spectroscopic and thermal analysis techniques provide complementary information about the composition and stability of the material.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) provides precise information on bond lengths, bond angles, unit cell parameters, and the overall three-dimensional arrangement of atoms in the crystal lattice.[8] This data is crucial for understanding the coordination environment of the chromium centers and the bridging mode of the oxalate ligands.

Table 1: Crystallographic Data for Selected this compound Coordination Polymers

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| {[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙ | C₆H₆CrKO₁₄Sr | Orthorhombic | Fdd2 | 14.110(4) | 36.074(11) | 11.034(3) | 90 | [3] |

| Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O | C₆H₁₀Ag₂Ba₀.₅CrO₁₇ | Monoclinic | C2/c | 18.179(3) | 14.743(2) | 12.278(2) | 113.821(3) | [2] |

| (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | C₉H₁₉CrN₂O₁₃ | Monoclinic | P2₁/n | - | - | - | - | [9] |

Table 2: Selected Bond Lengths and Angles for the [Cr(C₂O₄)₃]³⁻ Anion

| Compound | Cr-O Bond Lengths (Å) | O-Cr-O Bond Angles (°) | Ref. |

| {[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙ | 1.971(3) - 1.983(6) | 82.18(14) - 172.34(14) | [3] |

| Ba₀.₅Ag₂[Cr(C₂O₄)₃]·5H₂O | - | - | [2] |

| (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | - | - | [9] |

Note: Detailed bond length and angle data for all compounds were not available in the provided search results.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the coordination polymer. Characteristic bands for the oxalate ligand are typically observed in the regions of 1700 cm⁻¹ (asymmetric C=O stretch), 1380 cm⁻¹ (symmetric C=O stretch), and 801 cm⁻¹ (O-C=O bending).[9]

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of chromium(III) complexes typically shows two main absorption bands in the visible region, corresponding to the d-d electronic transitions of the Cr³⁺ ion in an octahedral coordination environment.[9]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the coordination polymers and to identify the temperatures at which the loss of solvent molecules and the decomposition of the organic ligands occur. For example, the TGA of {[(H₂O)₂K(μ-H₂O)Sr]@[Cr(C₂O₄)₃]}ₙ shows that the compound is stable up to approximately 80°C, after which it undergoes a two-step weight loss process corresponding to the loss of water molecules and subsequent decomposition.[3][7]

Experimental and Logical Workflow

The synthesis and characterization of this compound coordination polymers follow a systematic workflow. This process begins with the selection of appropriate starting materials and a synthetic method, followed by the reaction and crystallization steps. The resulting solid product is then subjected to a series of characterization techniques to determine its structure, composition, and properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound coordination polymers. The presented experimental protocols for precipitation/slow evaporation and metathesis reactions offer reproducible methods for obtaining both simple this compound salts and more complex heterometallic polymers. The tabulated crystallographic data highlights the structural diversity of these compounds. The general workflow provides a clear roadmap for researchers entering this field. Further research into solvothermal and hydrothermal methods for pure this compound systems, as well as systematic studies on the influence of pH and temperature, will undoubtedly lead to the discovery of new structures with novel properties.

References

- 1. scribd.com [scribd.com]

- 2. scirp.org [scirp.org]

- 3. A Chiral Three Dimensional Potassium(I)/Strontium(II)/Chromium(III) Oxalato-Bridged Coordination Polymer: Synthesis, Characterization and Thermal Analysis [scirp.org]

- 4. scribd.com [scribd.com]

- 5. studylib.net [studylib.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. scirp.org [scirp.org]

- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

Chromous Oxalate: A Technical Overview of its Molecular Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous oxalate, also known as chromium(II) oxalate, is an inorganic compound with the molecular formula CrC2O4. It typically exists as a dihydrate, CrC2O4·2H2O, and is recognized for being one of the more stable salts of divalent chromium, a cation known for its potent reducing properties and susceptibility to oxidation. This technical guide provides a comprehensive examination of the molecular formula, structure, and physicochemical properties of chromous oxalate. Detailed experimental protocols for its synthesis and characterization are presented, and quantitative data are summarized for clarity. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the properties and applications of chromium(II) compounds.

Molecular Formula and Physicochemical Properties

Chromous oxalate is an inorganic salt consisting of a chromium(II) cation (Cr2+) and an oxalate anion (C2O42-). The anhydrous form has the molecular formula CrC2O4, while it is more commonly encountered as a hydrate, particularly the dihydrate (CrC2O4·2H2O) and the monohydrate (CrC2O4·H2O).[1]

The key physicochemical properties of chromous oxalate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | CrC2O4 (anhydrous) | [2][3] |

| CrC2O4·H2O (monohydrate) | ||

| CrC2O4·2H2O (dihydrate) | [3] | |

| Molar Mass | 140.02 g/mol (anhydrous) | [1] |

| 158.03 g/mol (monohydrate) | ||

| 176.04 g/mol (dihydrate) | ||

| Appearance | Yellow-green crystalline powder | [1] |

| Density | 2.468 g/cm³ (monohydrate) | [1] |

| Solubility | Practically insoluble in cold water and alcohol; Soluble in hot water and dilute acids. | [1] |

| Magnetic Moment | 4.65 B.M. (for the dihydrate) | [1] |

Molecular and Crystal Structure

The measured magnetic moment of 4.65 B.M. for the dihydrate suggests a high-spin d4 electron configuration for the Cr2+ ion and indicates the absence of a direct Cr-Cr bond.[1] This is consistent with an octahedral coordination geometry around the chromium ion.

The structure of chromous oxalate dihydrate is believed to be a linear polymeric chain, similar to other first-row transition metal(II) oxalate dihydrates (e.g., FeC2O4·2H2O). In this proposed structure, the oxalate anions act as bridging ligands, coordinating to two different chromium centers. The remaining two coordination sites on each octahedral chromium ion are occupied by water molecules.

Experimental Protocols

Synthesis of Chromous Oxalate Dihydrate

The synthesis of chromous oxalate requires an inert atmosphere due to the rapid oxidation of the chromous (Cr2+) ion to the more stable chromic (Cr3+) state in the presence of air. The following protocol is a composite method based on literature reports.[1]

Materials:

-

Chromium(II) sulfate pentahydrate (CrSO4·5H2O)

-

Sodium oxalate (Na2C2O4)

-

Oxalic acid (H2C2O4)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

All solutions must be prepared using water that has been thoroughly degassed by boiling and cooling under an inert gas stream or by sparging with an inert gas for at least 30 minutes.

-

In a Schlenk flask under a positive pressure of inert gas, prepare a solution of chromium(II) sulfate pentahydrate in degassed water.

-

In a separate Schlenk flask, prepare a solution containing an equimolar mixture of sodium oxalate and oxalic acid in degassed water.

-

Slowly add the oxalate solution to the chromium(II) sulfate solution with continuous stirring.

-

A light green crystalline precipitate of chromous oxalate dihydrate will form.

-

Allow the reaction to stir for 1 hour to ensure complete precipitation.

-

Isolate the product by filtration under inert atmosphere using a Schlenk filter funnel.

-

Wash the precipitate with several portions of degassed water, followed by ethanol and then ether to facilitate drying.

-

Dry the product under vacuum.

Thermal Decomposition

The dihydrate of chromous oxalate loses its water of hydration to form the anhydrous compound when heated above 140 °C in an inert atmosphere.[1] Further heating above 320 °C results in the decomposition of the oxalate to a mixture of chromium oxides.[1]

Experimental and Logical Workflows

The synthesis and characterization of chromous oxalate follow a logical workflow to ensure the purity and desired properties of the final product.

Caption: Experimental workflow for the synthesis and characterization of chromous oxalate.

Conclusion

Chromous oxalate is a significant compound of divalent chromium, offering relative stability in an otherwise easily oxidizable oxidation state. While a definitive crystal structure remains to be elucidated by single-crystal X-ray diffraction, its properties and inferred polymeric structure provide a basis for its study and application. The synthetic protocols outlined, when performed under strictly anaerobic conditions, can yield a high-purity product suitable for further research. This guide serves as a foundational resource for professionals requiring detailed technical information on chromous oxalate.

References

Initial Characterization of Novel Chromium Oxalate Salts

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the essential methodologies for the synthesis and initial characterization of novel chromium oxalate coordination complexes. It is designed to equip researchers with the foundational knowledge required to explore these compounds, from initial synthesis to detailed structural and physicochemical analysis.

Introduction

Chromium(III) complexes have garnered significant interest due to their diverse coordination chemistry, fascinating magnetic properties, and potential applications in catalysis, materials science, and medicine.[1][2][3] The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of acting as a chelating agent or a bridging unit, leading to the formation of mononuclear, polynuclear, and supramolecular structures.[2][3][4] The resulting this compound salts often exhibit intricate three-dimensional networks stabilized by hydrogen bonding and π-π stacking interactions.[1][2][5] A thorough initial characterization is paramount to understanding the structure-property relationships that govern the functionality of these novel materials. This guide outlines the key experimental protocols and data interpretation necessary for this foundational analysis.

Synthesis and Experimental Protocols

The synthesis of this compound salts typically involves the reaction of a chromium(III) salt (e.g., CrCl₃·6H₂O) with an oxalate source in an aqueous or mixed-solvent system. The final product can be influenced by factors such as pH, temperature, and the presence of other coordinating ligands or counterions.

General Synthesis Workflow

The process for synthesizing and characterizing novel this compound salts follows a logical progression from starting materials to detailed analysis. This workflow ensures that comprehensive data is collected for a thorough understanding of the new compound.

Caption: General experimental workflow from synthesis to characterization.

Protocol: Synthesis by Slow Evaporation

This is a common method for obtaining high-quality single crystals suitable for X-ray diffraction.

-

Dissolution: Dissolve stoichiometric amounts of a chromium(III) salt (e.g., CrCl₃·6H₂O) and an oxalate source (e.g., oxalic acid or an alkali metal oxalate) in deionized water or a suitable solvent mixture.

-

pH Adjustment: If necessary, adjust the pH of the solution to control the protonation state of the oxalate ligand and influence the final crystal structure.

-

Evaporation: Loosely cover the container (e.g., with perforated paraffin film) and allow the solvent to evaporate slowly at room temperature.

-

Crystal Collection: Harvest the resulting crystals by filtration, wash them with a small amount of cold solvent (e.g., ethanol) to remove surface impurities, and dry them in a desiccator.[5]

Protocol: Hydrothermal Synthesis

This method is employed for compounds that may not readily crystallize at ambient temperatures or to explore different crystalline phases.

-

Precursor Mixture: Combine the chromium(III) salt and oxalate ligand in a Teflon-lined stainless steel autoclave.

-

Sealing: Add the solvent (typically water) and seal the autoclave.

-

Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Product Recovery: Collect the crystalline product by filtration, wash with water and ethanol, and air dry.[1]

Characterization Techniques and Protocols

A multi-technique approach is essential for the unambiguous characterization of novel this compound salts.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing.

-

Protocol:

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

-

The crystal structure is solved and refined using specialized software packages to yield the final crystallographic information.[1][2][3]

-

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized material and to verify that the bulk sample corresponds to the structure determined by SC-XRD.[2][5]

-

Protocol:

-

A finely ground sample of the crystalline powder is placed on a sample holder.

-

The sample is scanned over a range of 2θ angles using a powder diffractometer.

-

The resulting diffraction pattern is compared to the pattern simulated from the single-crystal data.

-

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present, particularly the oxalate ligand. The positions of the carboxylate stretching bands can provide insights into its coordination mode (e.g., bidentate chelation).[1][2]

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the d-d electronic transitions of the Cr(III) ion. The position and intensity of absorption bands are characteristic of the octahedral coordination environment around the chromium center.[2][3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds and identify decomposition pathways.[1][2][3]

-

Protocol:

-

A small, accurately weighed sample is placed in a crucible (e.g., alumina).

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., N₂ or air).

-

Weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature. The data reveals the loss of solvent molecules and the decomposition of the ligands.

-

Data Presentation: Structural and Physicochemical Properties

Quantitative data from characterization studies should be presented clearly for comparison and analysis.

Table 1: Representative Crystallographic Data for Chromium(III) Oxalate Salts

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (C₃H₅N₂)[Cr(C₂O₄)₂(H₂O)₂]·2H₂O | Monoclinic | C2/c | 10.836(1) | 7.541(1) | 16.349(3) | 93.52(1) | [3] |

| (C₅H₉N₂)[Cr(C₂O₄)₂(H₂O)₂]·3H₂O | Monoclinic | P2₁/n | 11.298(2) | 14.048(5) | 14.240(5) | 108.19(2) | [1] |

| --INVALID-LINK--·(bipy)₀.₅·H₂O | Triclinic | P-1 | - | - | - | - | [1] |

Data presented is illustrative of typical values found in the literature.

Table 2: Selected Physicochemical Properties

| Property | Value / Observation | Technique | Ref. |

| Thermal Stability | Stable up to 134°C, followed by dehydration and decomposition steps. | TGA | [1] |

| Magnetic Properties | Weak antiferromagnetic interactions observed at low temperatures (T < 14 K). | Magnetic Susceptibility | [1] |

| Cr-O Bond Lengths (Oxalate) | Typically range from 1.95 Å to 2.00 Å. | SC-XRD | [2][5] |

| Cr-O Bond Lengths (Aqua) | Typically range from 1.98 Å to 2.05 Å. | SC-XRD | [2][3] |

| Coordination Geometry | Distorted octahedral environment around the Cr(III) center. | SC-XRD | [2][3][5] |

Structure-Property Relationships and Potential Applications

The detailed characterization of this compound salts allows for the establishment of crucial relationships between their molecular structure and their macroscopic properties.

Caption: Relationship between structure and resulting properties.

Antimicrobial Activity